molecular formula C19H18F3N7O B6440818 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2549014-30-2

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B6440818
CAS No.: 2549014-30-2
M. Wt: 417.4 g/mol
InChI Key: DIWHUOJEGKRZRB-UHFFFAOYSA-N
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Description

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C19H18F3N7O and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.15249271 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mode of Action

Similar compounds have been shown to interact with their targets through specific interactions . For instance, some derivatives have demonstrated inhibitory effects against enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Biochemical Pathways

Similar compounds have been found to inhibit the urease enzyme, which catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . This inhibition can disrupt the normal functioning of urease-positive microorganisms .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, some derivatives have exhibited potent inhibitory activities against C. neoformans and P. mirabilis .

Action Environment

The design of similar compounds has considered the ability to develop potent inhibitors, suggesting that the compound’s structure may be optimized for stability and efficacy in various environments .

Properties

IUPAC Name

(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N7O/c20-19(21,22)13-3-5-15(23-11-13)27-7-9-28(10-8-27)18(30)14-4-6-16-24-25-17(12-1-2-12)29(16)26-14/h3-6,11-12H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWHUOJEGKRZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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